Product packaging for 3-(1H-Pyrazol-4-yl)pyridine(Cat. No.:CAS No. 879213-50-0)

3-(1H-Pyrazol-4-yl)pyridine

Cat. No.: B1362847
CAS No.: 879213-50-0
M. Wt: 145.16 g/mol
InChI Key: KFDSXKNTZIGCHU-UHFFFAOYSA-N
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Description

3-(1H-Pyrazol-4-yl)pyridine (CAS 17784-60-0) is a heterocyclic compound of significant interest in medicinal chemistry, particularly as a core scaffold for the development of Positive Allosteric Modulators (PAMs) targeting the M4 muscarinic acetylcholine receptor (M4 mAChR) . The M4 receptor is a G-protein-coupled receptor (GPCR) implicated in several central nervous system disorders, including schizophrenia and Alzheimer's disease . Allosteric modulators that bind to a site distinct from the endogenous acetylcholine binding site offer a promising path to achieving greater subtype selectivity, potentially mitigating the adverse effects associated with orthosteric agents . Compounds based on the this compound structure have been central to structure-activity relationship (SAR) studies aimed at discovering and optimizing novel M4 PAMs with improved potency, selectivity, and drug-like properties for neuroscientific research and drug discovery efforts . This chemical serves as a vital building block for researchers exploring neuropharmacology and the development of potential therapeutics for neurological and psychiatric conditions. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3 B1362847 3-(1H-Pyrazol-4-yl)pyridine CAS No. 879213-50-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1H-pyrazol-4-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c1-2-7(4-9-3-1)8-5-10-11-6-8/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDSXKNTZIGCHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362877
Record name 3-(1H-Pyrazol-4-yl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879213-50-0
Record name 3-(1H-Pyrazol-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-pyrazol-4-yl)pyridine
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Coordination Chemistry and Catalytic Applications of Pyrazolylpyridine Ligands

Pyrazolylpyridines as N-Donor Ligands in Metal Complexes

3-(1H-Pyrazol-4-yl)pyridine functions as a versatile N-donor ligand, capable of coordinating to metal ions through the nitrogen atom of the pyridine (B92270) ring and one of the nitrogen atoms of the pyrazole (B372694) ring. The presence of two distinct N-heterocyclic rings allows for various coordination modes, including monodentate, bidentate, and bridging fashions. In its neutral form, the pyrazole moiety contains a protonated nitrogen (N-H), which can be deprotonated to form a pyrazolate anion. This deprotonation not only modulates the electronic properties of the ligand but also allows it to act as an anionic ligand, forming neutral complexes or acting as a bridging unit between multiple metal centers.

The coordination of pyrazolylpyridine ligands to transition metals such as cobalt(II), zinc(II), and cadmium(II) has been shown to result in the formation of discrete metal complexes. australiaawardsindonesia.org The geometry of these complexes can vary, with observations of both distorted and regular tetrahedral geometries in cobalt and zinc complexes, respectively. australiaawardsindonesia.org The specific coordination environment is influenced by the metal ion, the stoichiometry of the ligand-to-metal ratio, and the presence of other coordinating species like solvents or counter-ions. australiaawardsindonesia.org For instance, five-coordinate complexes have been observed, which can form one-dimensional hydrogen-bonded chains in the solid state. australiaawardsindonesia.org

The structural integrity and electronic properties of the resulting metal complexes are highly dependent on which nitrogen atoms are involved in the coordination. In many instances, ligands containing a 3-pyrazol-1-yl group coordinate through the pyridyl nitrogen. australiaawardsindonesia.org However, coordination through the pyrazolyl nitrogens is also common, particularly in poly(pyrazol-1-yl)borate ligand systems. australiaawardsindonesia.org The crystal structure of a related compound, 4-[3,5-bis(propan-2-yl)-1H-pyrazol-4-yl]pyridine, reveals a monoclinic crystal system, highlighting the packing and intermolecular interactions that can be expected in such compounds. researchgate.net

Design and Synthesis of Pyrazolylpyridine-Based Metal Catalysts

The design of metal catalysts based on this compound leverages its tunable electronic and steric properties. The synthesis of these catalysts typically involves the reaction of the pyrazolylpyridine ligand with a suitable metal precursor, often a metal halide or another complex with labile ligands. For example, ruthenium(II) complexes bearing pyrazolyl-pyridyl-pyrazole ligands have been synthesized for catalytic applications. acs.org The synthesis of such complexes often involves the direct reaction of the ligand with a ruthenium precursor in an appropriate solvent.

The modular nature of the pyrazolylpyridine scaffold allows for synthetic modifications to fine-tune the catalyst's properties. Substituents can be introduced on either the pyridine or the pyrazole ring to alter the ligand's steric bulk and electronic character. This, in turn, influences the reactivity and selectivity of the resulting metal catalyst. The synthesis of the ligands themselves can be achieved through various organic chemistry methodologies, often involving condensation reactions to form the pyrazole ring followed by coupling to a pyridine precursor. nih.gov

The table below summarizes representative pyrazolylpyridine-based ligands and the metal centers they have been complexed with for catalytic purposes.

Ligand TypeMetal CenterResulting Complex TypeReference
Pyrazolyl-pyridyl-pyrazoleRuthenium(II)Mononuclear complex acs.org
2,6-bis(1H-pyrazol-3-yl)pyridinesRuthenium(II), Osmium(II)Pincer-type complexes nih.gov
3-Pyrazol-1-yl based ligandsCobalt(II), Zinc(II), Cadmium(II)Discrete and polymeric complexes australiaawardsindonesia.org

Homogeneous Catalysis Mediated by Pyrazolylpyridine Metal Complexes

Metal complexes incorporating this compound and related ligands have demonstrated significant potential in various homogeneous catalytic transformations. The presence of the protic N-H group on the pyrazole ring is a key feature that can facilitate metal-ligand cooperation, enhancing catalytic activity.

Ruthenium(II) complexes featuring pyrazolyl-pyridyl-pyrazole ligands have shown exceptionally high activity in the transfer hydrogenation of ketones. acs.org These catalysts can achieve high turnover frequencies (TOFs), indicating their efficiency. acs.org The presence of the β-NH functionality in the pyrazole arm of the ligand is believed to have a remarkable accelerating effect on the reaction rate. acs.org This suggests that the N-H group participates in the catalytic cycle, likely through proton transfer steps.

The general reaction for the transfer hydrogenation of a ketone to an alcohol is depicted below:

R2C=O + H-Donor → R2CHOH + Donor-H

The catalytic activity is attributed to the unsymmetrical nature and the presence of the convertible N-H group of the ligand, which likely promotes a hemilabile coordination behavior that facilitates substrate binding and product release. acs.org Ruthenium complexes with other NNN tridentate ligands have also been investigated for transfer hydrogenation, highlighting the importance of the ligand architecture in determining catalytic performance. nih.govacs.org

Iridium complexes with pyridyl-pyrazole ligands have been identified as effective catalysts for both the hydrogenation of carbon dioxide to formic acid and the reverse reaction, the dehydrogenation of formic acid. The electron-donating ability of substituents on the pyrazole ring has been found to be crucial for improving both the catalytic activity and the durability of these catalysts. researchgate.net

The dehydrogenation of formic acid is a critical reaction for chemical hydrogen storage. Protic pincer-type ruthenium complexes have been shown to catalyze the evolution of hydrogen from formic acid. nih.gov The catalytic activity is sensitive to the acidity of the pyrazole N-H group, with more acidic protons leading to better performance. nih.gov This indicates that proton transfer from the pyrazole arm of the ligand is an important step in the catalytic cycle. Iridium complexes are also highly efficient for this transformation, with some immobilized systems reaching very high turnover frequencies. rsc.org

Metal-ligand cooperation (MLC) is a key concept in understanding the high catalytic activity of complexes with protic pyrazole ligands. wikipedia.orgrsc.org In MLC, the ligand is not merely a spectator but actively participates in the bond-making and bond-breaking steps of the catalytic cycle. wikipedia.org For ligands like this compound, the pyrazole N-H group can act as a proton shuttle.

In transfer hydrogenation, for instance, the N-H group can be deprotonated by a base to form a pyrazolate, which is more electron-donating to the metal center. This deprotonation can facilitate the formation of a metal-hydride species. The proton on the ligand can then be transferred to the substrate in a subsequent step. This bifunctional activation, where the metal center and the ligand cooperate, provides a low-energy pathway for the reaction to proceed. wikipedia.org This outer-sphere mechanism does not require the metal to undergo formal oxidative addition or reductive elimination. wikipedia.org The ability of the pyrazole ring to be dearomatized and rearomatized can also play a role in facilitating these transformations. wikipedia.org

Pyrazolylpyridine Ligands in Actinide/Lanthanide Separation Chemistry

The separation of minor actinides (An) from lanthanides (Ln) is a significant challenge in the back-end of the nuclear fuel cycle. Pyridylpyrazole ligands have shown promise for the selective extraction of actinides over lanthanides. nih.gov The basis for this selectivity lies in the subtle differences in the bonding preferences of actinides and lanthanides. Trivalent actinides have a slightly greater covalent character in their bonding with soft N-donor ligands compared to the more ionic interactions of lanthanides. nih.gov

Theoretical studies on various pyridylpyrazole ligands, such as 2,6-bis(1H-pyrazol-3-yl)pyridine (BPP), have been conducted to understand the factors governing Am(III)/Eu(III) selectivity. nih.gov These studies indicate that the Am-N bonds in these complexes have more covalent character than the corresponding Eu-N bonds. nih.gov The preorganization of the ligand, which refers to the degree to which the ligand's conformation is already set for metal binding, also plays a crucial role. Increasing the rigidity of the ligand's backbone can enhance both the extraction ability and the Am(III)/Eu(III) selectivity. nih.gov This suggests that a well-designed ligand can provide a binding cavity that is better suited for the slightly different coordination requirements of Am(III) over Eu(III). While specific experimental data for this compound in this application is not widely available, the principles derived from related ligands suggest its potential as a selective extractant.

Computational Chemistry and Spectroscopic Characterization of Pyrazolylpyridine Derivatives

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Stability (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and stability of pyrazolylpyridine derivatives. malayajournal.orgdoaj.orgsuperfri.org These computational methods allow for the calculation of various molecular properties and descriptors that help in understanding the behavior of these compounds at a molecular level.

Electronic Structure and Reactivity: DFT calculations are frequently employed to determine the geometry and electronic properties of pyrazolylpyridine derivatives. malayajournal.orgresearchgate.net Methods like B3LYP with basis sets such as 6-31G* or 6-311G(d,p) are used to optimize molecular structures and calculate key electronic parameters. malayajournal.orgresearchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. malayajournal.org

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify electrophilic and nucleophilic sites within the molecule. researchgate.net These maps are valuable for predicting how the molecule will interact with other species. Fukui functions and Mulliken charge analysis further refine this understanding by quantifying the local reactivity and atomic charges. researchgate.net

Stability Analysis: The stability of different tautomers and conformers of pyrazolylpyridine derivatives can be assessed by comparing their calculated total energies. doaj.org Computational studies have shown that for the parent pyrazole (B372694) ring, the imidazole (B134444) ring species are generally more stable. doaj.org Such calculations are essential for predicting the predominant forms of these compounds under various conditions. The enthalpy of formation is another key parameter calculated to assess the stability of these compounds, particularly for high-energy materials. superfri.org

Table 1: Calculated Quantum Chemical Parameters for Pyrazole Derivatives using DFT

ParameterValue/DescriptionReference
Methodology DFT/B3LYP malayajournal.orgresearchgate.net
Basis Set 6-311G(d,p), 6-31G* malayajournal.orgresearchgate.net
HOMO Energy Indicates electron-donating ability. malayajournal.org
LUMO Energy Indicates electron-accepting ability. malayajournal.org
Energy Gap (ΔE) Correlates with chemical stability and reactivity. malayajournal.org
Electronegativity (χ) Calculated from HOMO and LUMO energies. malayajournal.org
Chemical Hardness (η) Measures resistance to change in electron distribution. malayajournal.org
Mulliken Charges Provides insight into the charge distribution on individual atoms. researchgate.net
MEP Analysis Identifies sites for electrophilic and nucleophilic attack. researchgate.net

Note: Specific numerical values are dependent on the exact derivative and computational method used.

Molecular Docking Studies for Understanding Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor), such as a protein. This method is instrumental in drug discovery for elucidating the binding modes of pyrazolylpyridine derivatives to biological targets. nih.govresearchgate.net

Mechanism of Interaction: Docking simulations place the pyrazolylpyridine ligand into the binding site of a target protein and score the different poses based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). researchgate.netijpbs.com These studies reveal crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that stabilize the ligand-receptor complex. nih.govrsc.org

Applications and Findings: Derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1). nih.govresearchgate.net Docking studies showed that these compounds can form key interactions, like a salt bridge with Asp157 or hydrogen bonds with residues like Ser96, within the active site of the kinase. nih.gov Similarly, pyrazolyl nicotinonitrile derivatives have been docked into the active site of PIM-1 kinase, a target in cancer therapy. rsc.org These studies highlighted important lipophilic interactions with residues such as Leu 120 and Val 52. rsc.org Other research has explored pyrazole derivatives as inhibitors of receptor tyrosine kinases and protein kinases, identifying compounds with low binding energies and significant hydrogen bonding within the protein's binding pocket. researchgate.net

Table 2: Examples of Molecular Docking Studies with Pyrazolylpyridine Derivatives

Target ProteinPDB IDLigand TypeKey Interactions ObservedReference
TBK1 Not specified1H-pyrazolo[3,4-b]pyridine derivativeSalt bridge with Asp157, H-bond with Ser96 nih.gov
PIM-1 Kinase 2OBJPyrazolyl nicotinonitrile derivativeH-bonds, lipophilic interactions with Leu 120, Val 52 rsc.org
Carbonic Anhydrase 4WR7Pyrazole derivativeH-bonds with THR 199, HIS 96, HIS 94, HIS 119 ijpbs.com
VEGFR-2 2QU51H-pyrazole derivativeH-bonds within the binding pocket researchgate.net
Aurora A 2W1G1H-pyrazole derivativeH-bonds within the binding pocket researchgate.net
CDK2 2VTO1H-pyrazole derivativeH-bonds within the binding pocket researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that relates the quantitative chemical structure of a series of compounds to their biological activity. wikipedia.orgjocpr.com QSAR models are mathematical equations that help in predicting the activity of new, unsynthesized compounds and in designing molecules with enhanced potency. jocpr.comnih.gov

Model Development and Validation: QSAR models are built using a "training set" of compounds with known activities. nih.govshd-pub.org.rs Molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical, electronic, or topological properties), are calculated for each compound. nih.govresearchgate.net Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a mathematical relationship between these descriptors and the biological activity (often expressed as pIC50). nih.govresearchgate.net

The predictive power and robustness of a QSAR model are evaluated through rigorous internal and external validation procedures. nih.gov Key statistical parameters include the coefficient of determination (R²), the cross-validated correlation coefficient (Q²), and the predictive R² (R²pred) for an external test set. shd-pub.org.rsresearchgate.net A reliable QSAR model typically requires high values for these parameters (e.g., Q² > 0.5 and R²pred > 0.6). shd-pub.org.rs

Applications in Pyrazolylpyridine Research: QSAR studies have been successfully applied to various pyrazole and pyrazoline derivatives to predict their anticancer, carbonic anhydrase inhibitory, and hypoglycemic activities. nih.govnih.govresearchgate.net For instance, 2D-QSAR models have been developed for pyrazole derivatives against multiple cancer cell lines, identifying key structural features that influence their anti-proliferative potential. nih.gov In another study, quantum chemical descriptors calculated via DFT were used to build QSAR models for pyrazoline derivatives as carbonic anhydrase inhibitors. nih.gov These models provide valuable insights that guide the design of new derivatives with potentially improved therapeutic effects. nih.govnih.gov

Table 3: Key Statistical Parameters in QSAR Model Validation

ParameterSymbolDescriptionAcceptable Value
Coefficient of Determination Measures the goodness of fit of the model for the training set.Close to 1.0
Cross-Validated R² Measures the internal predictive ability of the model (often via leave-one-out).> 0.5
Adjusted R² R²adjR² adjusted for the number of descriptors in the model.High value
Predictive R² R²predMeasures the predictive power of the model for an external test set.> 0.6
Lack of Fit LOFA measure of the model's fitness.Low value

Advanced Spectroscopic Techniques for Structural Elucidation of Pyrazolylpyridyl Compounds (e.g., NMR, Mass Spectrometry, FT-IR, UV-Vis)

The definitive structural characterization of newly synthesized 3-(1H-Pyrazol-4-yl)pyridine and its derivatives relies on a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the molecular structure of pyrazolylpyridine compounds in solution. rsc.org

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. nih.gov For a 3-(1H-Pyrazol-1-yl)pyridine structure, characteristic signals would appear in the aromatic region (typically δ 7.0-9.0 ppm) for the pyridine (B92270) and pyrazole protons. rsc.org For instance, the proton at the 2-position of the pyridine ring often appears at a very downfield chemical shift (e.g., δ 8.97). rsc.org

¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms and their electronic environment. rsc.org The chemical shifts of the carbon atoms in the pyridine and pyrazole rings provide confirmation of the core structure. nih.gov

¹⁵N NMR: Although less common, ¹⁵N NMR can be particularly useful for studying tautomerism in pyrazole systems, as the nitrogen resonances are directly involved in the exchange process. ipb.pt

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. rsc.orgmdpi.com The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Characteristic vibrational peaks for pyrazolylpyridine derivatives include N-H stretching (around 3200-3400 cm⁻¹), C-H stretching in the aromatic region (around 3000-3100 cm⁻¹), and C=N and C=C stretching vibrations within the heterocyclic rings (typically in the 1400-1650 cm⁻¹ region). nih.gov

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. researchgate.net Pyrazolylpyridine derivatives, containing conjugated π-systems, exhibit characteristic absorption bands in the UV-Vis region. The position (λmax) and intensity of these absorptions are related to the extent of conjugation and the electronic nature of the molecule. researchgate.netnih.gov

Table 4: General Spectroscopic Data Ranges for Pyrazolylpyridine Derivatives

TechniqueFeatureTypical Range/ObservationReference
¹H NMR Aromatic Protons (Pyridine, Pyrazole)δ 7.0 - 9.0 ppm rsc.orgnih.gov
¹³C NMR Aromatic Carbons (Pyridine, Pyrazole)δ 100 - 160 ppm nih.govrsc.org
MS (HRMS) Molecular Ion Peak [M+H]⁺Corresponds to the calculated exact mass. rsc.orgmdpi.com
FT-IR N-H Stretch~3200 - 3400 cm⁻¹ nih.gov
FT-IR C=N / C=C Stretch (Aromatic)~1400 - 1650 cm⁻¹ nih.gov
UV-Vis π → π* transitionsTypically 250 - 350 nm researchgate.net

Biological Activity and Structure Activity Relationships of Pyrazolylpyridine Derivatives in Vitro

In vitro Antiproliferative and Cytotoxicity Profiles of Pyrazolylpyridine Scaffolds

Derivatives of the pyrazolylpyridine scaffold have demonstrated notable antiproliferative and cytotoxic effects across a diverse range of human cancer cell lines. These compounds have been a focal point of research aiming to develop novel anticancer agents.

A series of novel 3-(5-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)pyridine derivatives were synthesized and evaluated for their in vitro cytotoxic activity against several human cancer cell lines, including HeLa (cervix), NCI-H460 (lung), and PC-3 (prostate). Many of these compounds showed moderate to good cytotoxic activity against the tested cancer cells while exhibiting weaker toxicity toward normal mouse embryo fibroblast (NIH-3T3) cells. Notably, compound 6g from this series displayed superior cytotoxicity against the HeLa cell line with an IC50 value of 7.98 ± 1.08 μM.

In another study, novel pyridine (B92270) and pyrazolyl pyridine conjugates were synthesized and assessed for cytotoxicity against HepG2 (liver) and MCF-7 (breast) cancer cells. One particular derivative, compound 9 , which features an acetohydrazide moiety, showed remarkable potency with IC50 values of 0.18 μM and 0.34 μM against HepG2 and MCF-7 cells, respectively. These values indicated significantly higher cytotoxicity compared to the standard drug staurosporine (B1682477) (IC50 = 6.76 μM against MCF-7).

Furthermore, pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their antiproliferative effects. Compound 11a from one such series was found to have potent activity, with a median growth inhibition (GI50) of 1.71 μM against the CNS cancer cell line SNB-75. This compound also induced apoptosis in A549 lung cancer cells and caused cell cycle arrest at the G0/G1 phase. Similarly, a cyano pyrazole (B372694) derivative linked to a pyrazolo[3,4-d]pyrimidine moiety, compound 15 , exhibited broad-spectrum cell growth inhibition (GI50 = 1.18 to 8.44 μM) against a wide panel of cancer cell lines, including leukemia, non-small cell lung, colon, prostate, melanoma, ovarian, renal, and breast cancers.

The table below summarizes the in vitro antiproliferative and cytotoxic activities of selected pyrazolylpyridine derivatives.

Compound IDDerivative ClassCancer Cell LineActivity (IC50/GI50)
6g Dihydropyrazolyl-pyrazolylpyridineHeLa (Cervix)7.98 µM
9 Pyrazolyl pyridine acetohydrazideHepG2 (Liver)0.18 µM
9 Pyrazolyl pyridine acetohydrazideMCF-7 (Breast)0.34 µM
11a Pyrazolo[3,4-d]pyrimidineSNB-75 (CNS)1.71 µM
15 Cyano-pyrazolo[3,4-d]pyrimidineVarious1.18 - 8.44 µM

Evaluation of Antimicrobial Activities, Including Antibacterial and Antifungal Potentials

The pyrazolylpyridine core is also a promising scaffold for the development of new antimicrobial agents. Various derivatives have been synthesized and tested against a range of pathogenic bacteria and fungi, demonstrating a broad spectrum of activity.

In one study, a series of diethyl 1,4-dihydro-2,6-dimethyl-4-(3-aryl-1-phenyl-4-pyrazolyl)pyridine-3,5-dicarboxylates and their oxidized pyridine analogues were evaluated for their antimicrobial activity. The compounds showed variable antibacterial effects against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. However, they were not effective against the tested Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa). Their antifungal activity was also assessed against Aspergillus niger and Aspergillus flavus.

Another investigation into pyrazolo[3,4-b]pyridines reported moderate antibacterial activity against B. subtilis, S. aureus, E. coli, and P. aeruginosa. rsc.org For instance, derivatives 6b , 6d , and 6h showed moderate activity against E. coli, with inhibition zones of 13, 16, and 12 mm, respectively. rsc.org Similarly, compound 6h displayed a moderate inhibition zone of 13 mm against P. aeruginosa. rsc.org

Furthermore, a novel series of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives were synthesized and screened for antimicrobial potential. nih.gov One compound, 5-{[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl}-1,3,4-oxadiazole-2-thiol (7) , demonstrated superior activity against a panel of bacteria and fungi, even outperforming the standard drugs ampicillin (B1664943) and gentamicin (B1671437) in some cases. nih.gov This highlights the potential of this scaffold in combating microbial infections. nih.gov

The antifungal properties of isoxazolol pyrazole carboxylate derivatives have also been explored. Compound 7ai from this class showed potent antifungal activity against Rhizoctonia solani, with an EC50 value of 0.37 μg/mL, which was superior to the commercial fungicide carbendazol.

The following table presents the antimicrobial activities of representative pyrazolylpyridine derivatives.

Derivative ClassTarget OrganismActivity MetricResult
Pyrazolo[3,4-b]pyridine (6d )E. coliInhibition Zone16 mm
Pyrazolo[3,4-b]pyridine (6h )P. aeruginosaInhibition Zone13 mm
Oxadiazole-pyrazolo[3,4-d]pyrimidine (7 )Various Bacteria & FungiMICSuperior to ampicillin/gentamicin
Isoxazolol pyrazole carboxylate (7ai )R. solaniEC500.37 µg/mL

Enzyme Inhibition Studies of Pyrazolylpyridine Derivatives

The pyrazolylpyridine scaffold has proven to be a valuable template for designing potent and selective kinase inhibitors, which are crucial targets in oncology and inflammatory diseases.

BRAFV600E Inhibition: A series of pyrazolopyridine inhibitors were developed through structure-based design to target the B-Raf(V600E) mutation, which is prevalent in many cancers. nih.govnih.gov Optimization of this series led to the identification of 3-methoxy pyrazolopyridines 17 and 19 as potent, selective, and orally bioavailable agents that effectively inhibited tumor growth in a B-Raf(V600E)-driven mouse xenograft model. nih.govnih.gov

JNK Inhibition: 4-(Pyrazol-3-yl)-pyridine derivatives have been identified as novel inhibitors of c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family. nih.govnih.gov An initial compound with no substitution on the pyrazole or pyridine rings showed an IC50 value of 160 nM for JNK3 inhibition with high selectivity against p38 kinase. nih.gov Further structure-activity relationship (SAR) studies led to the discovery of potent and selective JNK3 inhibitors, such as compounds 1c and 1f , with IC50 values of 99.0 and 97.4 nM, respectively. researchgate.net

p38 MAPK Inhibition: Pyrazolo[1,5-a]pyridines have been identified as potent inhibitors of p38 MAP kinase. researchgate.net The discovery that 2-(4-fluorophenyl)-3-(4-pyridinyl)pyrazolo[1,5-a]pyridine possessed anti-TNF-α properties spurred the synthesis of a series of related compounds to improve their pharmacological profiles. researchgate.net

Bruton Kinase (BTK) Inhibition: While specific studies on "3-(1H-Pyrazol-4-yl)pyridine" as a direct BTK inhibitor are not prominent, the broader class of heterocyclic kinase inhibitors is highly relevant. BTK inhibitors like ibrutinib, acalabrutinib, and zanubrutinib (B611923) are crucial in treating B-cell malignancies. nih.govnih.govdrugs.comyoutube.com The development of next-generation BTK inhibitors focuses on improving selectivity and reducing off-target effects, a field where novel heterocyclic scaffolds are continuously explored. nih.govyoutube.com

Compound ClassTarget KinaseActivity (IC50)
3-Methoxy pyrazolopyridineBRAF(V600E)Potent (specific values not detailed) nih.gov
4-(Pyrazol-3-yl)-pyridineJNK3160 nM
Pyrazolylpyridine sulfonamide (1c )JNK399.0 nM
Pyrazolylpyridine sulfonamide (1f )JNK397.4 nM

The pyrazole nucleus is a well-established pharmacophore for selective cyclooxygenase-2 (COX-2) inhibitors, exemplified by the marketed drug celecoxib. Pyrazolylpyridine derivatives have been explored to leverage this property for developing new anti-inflammatory agents with potentially improved safety profiles.

Research into pyrazole-pyridazine hybrids has yielded compounds with significant and selective COX-2 inhibitory activity. rsc.orgnih.gov In one study, trimethoxy derivatives 5f and 6f demonstrated more potent COX-2 inhibition than celecoxib, with IC50 values of 1.50 μM and 1.15 μM, respectively. rsc.orgnih.gov Another compound, the bromo derivative 6e , showed COX-2 inhibitory activity comparable to celecoxib. rsc.org These compounds' ability to selectively inhibit COX-2 over COX-1 is a key attribute, as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. nih.gov

Another study identified compound AD 532 , a 4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide, as a promising COX-2 inhibitor with effective anti-inflammatory and analgesic properties. nih.gov While it was a less potent in vitro inhibitor of COX-2 than celecoxib, this was suggested to potentially correlate with a lower risk of cardiovascular toxicity. nih.gov

Compound IDDerivative ClassTarget EnzymeActivity (IC50)Selectivity Index (COX-1/COX-2)
5f Pyrazole-pyridazine hybridCOX-21.50 µMHigh (specific value not detailed) rsc.org
6f Pyrazole-pyridazine hybridCOX-21.15 µMHigh (specific value not detailed) rsc.org
AD 532 Pyrazole-benzenesulfonamideCOX-2Less potent than celecoxibHigh (specific value not detailed) nih.gov

The potential for drug-drug interactions via inhibition of cytochrome P450 (CYP) enzymes is a critical consideration in drug development. CYP3A4, in particular, is responsible for the metabolism of a large percentage of clinical drugs. nih.gov Compounds containing imidazole (B134444) or similar nitrogen-containing heterocycles can sometimes be potent inhibitors of CYP enzymes, which can lead to undesirable pharmacokinetic interactions. nih.gov

While direct studies on the CYP3A4 inhibitory potential of "this compound" are limited, research on structurally related compounds provides valuable insights. For example, a series of histamine (B1213489) H3 receptor antagonists based on a 4-[(1H-imidazol-4-yl)methyl]piperidine template were successfully modified to reduce their inhibitory profiles against CYP2D6 and CYP3A4. nih.gov This demonstrates that structural modifications to the core scaffold can mitigate CYP inhibition, a common liability for this class of compounds. nih.gov The development of pyrazolylpyridine derivatives for clinical use would necessitate a thorough evaluation of their potential to inhibit key CYP isoforms like CYP3A4 to ensure a favorable safety profile. nih.gov

In vitro Interactions with Key Biomolecules (e.g., DNA, Proteins)

The in vitro biological activities of this compound and its related derivatives are frequently attributed to their direct interactions with essential biomolecules, including proteins and nucleic acids. Research has demonstrated that these compounds can engage with a variety of biological targets, leading to the modulation of cellular pathways.

Protein Interactions: Pyrazolylpyridine derivatives have been shown to interact with a wide range of proteins, including enzymes, receptors, and structural proteins.

Kinase Inhibition: A significant area of investigation involves the inhibition of protein kinases. For instance, certain cyanopyridine–pyrazole conjugates have demonstrated potent, direct inhibition of PIM-1 kinase, which leads to the apoptosis of liver cancer cells. nih.gov Similarly, extensive research has identified 1H-pyrazolo[3,4-b]pyridine derivatives as highly potent inhibitors of TANK-binding kinase 1 (TBK1), a key enzyme in innate immunity signaling pathways. nih.gov Further studies on pyrazolo[3,4-d]pyrimidine derivatives revealed their function as multikinase inhibitors, potently targeting FLT3 and VEGFR2, which are crucial in the development of acute myeloid leukemia. acs.org

Receptor Modulation: Structure-activity relationship studies have identified pyrazol-4-yl-pyridine derivatives that act as subtype-selective positive allosteric modulators (PAMs) at the M4 muscarinic acetylcholine (B1216132) receptor. nih.govnih.gov These compounds can induce a leftward shift in the acetylcholine concentration-response curve, indicating their ability to enhance the receptor's activity from an allosteric site. nih.gov

Enzyme Inhibition: Derivatives of pyrazolo[3,4-b]pyridine have been tested for their in-vitro antidiabetic properties and were found to exhibit significant inhibitory activity against the α-amylase enzyme. nih.gov

Protein-Protein Interaction Inhibition: Some derivatives have been designed to disrupt protein-protein interactions (PPIs). Pyrazolo[4,3-c]pyridines were identified as the first small-molecule inhibitors of the PEX14–PEX5 protein–protein interaction, which is critical for glycosomal import in Trypanosoma parasites. acs.org Another study focused on spiro-oxindoline-based pyrazolo[3,4-b]pyridines as inhibitors of the p53-MDM2 interaction, a key target in cancer therapy. ekb.eg

Binding to Serum Albumin: A ruthenium(III) complex incorporating a bis-pyrazolylpyridine ligand, [RuCl3(H2Lt-Bu], demonstrated a strong quenching ability when interacting with human serum albumin (HSA), indicating significant binding affinity. rsc.org

DNA Interactions: The interaction of pyrazolylpyridine derivatives with DNA is another mechanism contributing to their biological effects.

DNA Binding and Cleavage: Studies on 1H-pyrazole-3-carboxamide derivatives have confirmed their ability to interact with calf thymus DNA (CT-DNA). jst.go.jp Molecular docking suggested a DNA minor groove binding model. jst.go.jp One derivative, 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5), exhibited the highest DNA-binding affinity (K = 1.06×10⁵ M⁻¹) and was able to displace ethidium (B1194527) bromide from the ethidium bromide–CT-DNA complex. jst.go.jp This compound also demonstrated the ability to cleave supercoiled plasmid pBR322 DNA. jst.go.jp A ruthenium(iii) pincer-type complex with a bis-pyrazolylpyridine ligand was also shown to have a notable binding affinity to calf thymus DNA. rsc.org

Elucidation of Structure-Activity Relationships (SAR) through Chemical Modification

The biological activity of pyrazolylpyridine derivatives is highly dependent on their chemical structure. Systematic modifications of the core scaffold and its substituents have provided a comprehensive understanding of their structure-activity relationships (SAR).

Antiviral Activity: In the development of pyrazolopyridine derivatives as inhibitors of enterovirus replication, SAR studies explored variations at four key positions: N1, C6, C4, and a linker unit. nih.gov It was found that an isopropyl group at the N1 position and a thiophenyl-2-yl unit at the C6 position yielded high selectivity. nih.gov The C4 position offered significant potential for improvement; for example, introducing a 2-pyridyl group (compound JX040) resulted in the most potent activity against non-polio enteroviruses, while a 3-sulfamoylphenyl moiety (compound JX025) showed the best activity against polioviruses. nih.gov

Kinase Inhibition: For 1H-pyrazolo[3,4-b]pyridine derivatives designed as TBK1 inhibitors, SAR optimization revealed that specific substitutions are crucial for high potency. Through several rounds of modification, compound 15y emerged as a superior inhibitor with an IC₅₀ value of 0.2 nM. nih.gov The study confirmed that the ability of substituents to form a hydrogen bond with the amino acid Asp157 in the kinase domain was critical for maintaining high inhibitory activity. nih.gov

Protein-Protein Interaction Inhibition: In the case of pyrazolo[4,3-c]pyridine inhibitors of the PEX14–PEX5 interaction, modifications to the solvent-exposed region were explored. acs.org It was observed that removing substituents at the N-1 atom of the pyrazole ring (compound 3) led to a slight decrease in the ability to disrupt the PPI. acs.org Furthermore, introducing carboxylate derivatives proved to be detrimental to the compound's activity. acs.org

Anticancer Activity: For pyrazolo[3,4-b]pyridines with cytotoxic activity, molecular docking studies have helped to correlate structural features with biological outcomes. acs.org The presence and position of various substituents on the phenyl rings attached to the core structure significantly influence their inhibitory concentrations against cancer cell lines. For example, in a series of pyrazolo[1,5-c]quinazoline-triazole conjugates, all synthesized compounds displayed potent cytotoxic activity with IC₅₀ values below 8 µM against both MCF-7 and A549 cell lines. doi.org

The table below summarizes the in vitro activity of selected pyrazolylpyridine derivatives against various biological targets.

Compound ClassTargetKey Derivative(s)Activity (IC₅₀/EC₅₀)Reference
Pyrazolo[3,4-b]pyridineα-Amylase3c9.6 ± 0.5 μM nih.gov
Pyrazolo[3,4-b]pyridineα-Amylase4c13.9 ± 0.7 μM nih.gov
Cyanopyridine–pyrazole conjugatePIM-1 Kinase (HepG2 cells)Compound 90.18 μM nih.gov
Cyanopyridine–pyrazole conjugatePIM-1 Kinase (MCF-7 cells)Compound 90.34 μM nih.gov
1H-pyrazolo[3,4-b]pyridineTBK1 Kinase15y0.2 nM nih.gov
1H-pyrazolo[3,4-b]pyridineTBK1 KinaseBX795 (Reference)7.1 nM nih.gov
Pyrrolo[3,4-c]pyridineHIV-112j1.65 µM mdpi.com

Advanced Applications in Materials Science

Integration of Pyridine (B92270) and Pyrazole (B372694) Derivatives in Functional Nanomaterials

The molecular architecture of 3-(1H-Pyrazol-4-yl)pyridine and its derivatives, featuring multiple nitrogen-based coordination sites, makes them highly sought-after ligands in coordination chemistry. researchgate.netneu.edu These ligands are instrumental in the bottom-up assembly of functional nanomaterials, particularly metal-organic frameworks (MOFs) and coordination polymers (CPs). uninsubria.itresearchgate.net MOFs are crystalline materials formed by the self-assembly of metal ions or clusters with organic linkers, creating porous structures with exceptionally high surface areas and tunable properties. uninsubria.itnih.gov

The pyridine and pyrazole moieties of the ligand can coordinate with various metal ions, acting as nodes to construct one-, two-, or three-dimensional networks. uninsubria.it The specific structure and resulting functionality of the nanomaterial are dictated by the coordination geometry of the metal ion and the connectivity of the pyrazolylpyridine ligand. researchgate.netneu.edu This versatility allows for the rational design of materials tailored for specific applications. nih.govrsc.org For instance, Zr-based MOFs incorporating pyrazolo[3,4-b]pyridine derivatives have been utilized as efficient heterogeneous catalysts in organic synthesis. nih.gov Furthermore, the incorporation of these ligands into bimetallic MOFs, such as those based on iron and cobalt, can create robust catalytic platforms for synthesizing other pyridine-based compounds. researchgate.net

The functionalization of these nanomaterials is not limited to their framework. The pores within the MOF structure can be used for gas storage and separation, while the framework itself can be designed to possess specific chemical or physical properties, such as acting as a sensor for small molecules or ions. researchgate.net

Table 1: Applications of Functional Nanomaterials Incorporating Pyridine and Pyrazole Derivatives

Role of Pyrazolylpyridines as Surface Passivation Agents in Perovskite Solar Cells

Perovskite solar cells (PSCs) represent a promising frontier in photovoltaic technology, but their efficiency and long-term stability are often hampered by defects on the surface of the perovskite crystal lattice. mdpi.comuq.edu.au These defects, such as undercoordinated lead ions (Pb²⁺) and halide vacancies, act as sites for non-radiative recombination, where charge carriers are lost before they can be converted into electricity. uq.edu.auacs.org

Surface passivation is a key strategy to mitigate these losses. acs.orgjlu.edu.cn This involves treating the perovskite film with molecules that can bind to these defect sites and neutralize their detrimental effects. mdpi.com The this compound molecule is an excellent candidate for this role due to its nature as a Lewis base. The lone pairs of electrons on the nitrogen atoms of both the pyridine and pyrazole rings can be donated to the electron-deficient, undercoordinated Pb²⁺ ions (a Lewis acid) on the perovskite surface. researchgate.net

This interaction forms a coordinate bond that effectively "heals" the defect. uq.edu.auresearchgate.net Pyridine derivatives with bidentate anchoring groups, capable of forming two points of attachment, are particularly effective at passivating perovskite films and minimizing defects. acs.orgtue.nl The pyrazolylpyridine structure inherently provides these two nitrogen-based anchoring points. This passivation reduces defect density, which in turn suppresses non-radiative recombination and improves charge carrier lifetime. acs.orgrsc.org

Studies on similar pyridine-based molecules have demonstrated significant improvements in PSC performance. For example, treating a methylammonium (B1206745) lead iodide perovskite film with 2-aminopyridine (B139424) (Py-NH₂) increased the power conversion efficiency (PCE) from 11.55% to 14.75% and enhanced long-term stability. acs.orgtue.nl The passivated cells retained over 90% of their initial efficiency after 30 days in ambient air. acs.org The application of pyrazolylpyridines is expected to yield similar or even superior results due to their bidentate nature.

Table 2: Representative Impact of Pyridine-Based Passivation on Perovskite Solar Cell Performance

Investigation of Luminescent Properties for Optoelectronic Applications

The rigid, conjugated structure of this compound makes it an excellent ligand for the synthesis of luminescent materials, particularly coordination polymers. scilit.comresearchgate.net When coordinated with metal ions, especially lanthanides (Ln³⁺) and d¹⁰ metals like zinc (Zn²⁺), these ligands can form highly emissive frameworks with applications in optoelectronic devices like organic light-emitting diodes (OLEDs) and chemical sensors. researchgate.netmdpi.comnih.gov

The luminescence in lanthanide-based CPs often arises from the "antenna effect." nih.govnih.gov The organic pyrazolylpyridine ligand is highly efficient at absorbing ultraviolet or visible light and then transferring this absorbed energy to the central lanthanide ion. nih.gov The lanthanide ion, which itself has very low absorption, then emits this energy as light at its own characteristic, sharp, and well-defined wavelengths. mdpi.comnih.gov This process results in materials with high quantum yields and color purity. bohrium.commdpi.com

For example, 3D coordination polymers formed from 3-(3-pyridyl)pyrazolate and 3-(4-pyridyl)pyrazolate ligands with lanthanide ions such as Terbium (Tb³⁺), Dysprosium (Dy³⁺), Samarium (Sm³⁺), and Europium (Eu³⁺) have been shown to be highly luminescent, with quantum yields reaching up to 74-76%. mdpi.combohrium.com The emission colors are characteristic of the specific lanthanide ion: green for Tb³⁺, yellow for Dy³⁺, orange-red for Sm³⁺, and red for Eu³⁺. bohrium.com The photophysical properties of these materials, including their emission color and efficiency, can be finely tuned by modifying the structure of the pyrazolylpyridine ligand or changing the central metal ion, making them highly adaptable for various optoelectronic applications. researchgate.netmdpi.com

Table 3: Luminescent Properties of Coordination Polymers with Pyridylpyrazole Ligands

Table of Mentioned Compounds

Future Perspectives and Research Frontiers

Development of Novel and Sustainable Synthetic Methodologies for Complex Pyrazolylpyridine Architectures

The synthesis of pyrazole (B372694) derivatives, including pyrazolylpyridines, is an area of continuous research, with a growing emphasis on sustainability and complexity. scielo.org.conih.gov Future efforts will likely focus on developing more efficient and environmentally friendly methods to construct intricate molecular architectures based on the pyrazolylpyridine core.

Green chemistry principles are increasingly being applied to the synthesis of pyrazoline derivatives, a related class of compounds. researchgate.net These approaches, which include microwave-assisted synthesis and the use of greener solvents, aim to reduce reaction times, energy consumption, and the generation of hazardous waste. scielo.org.coresearchgate.net Similar sustainable strategies are expected to be adapted and optimized for the synthesis of complex pyrazolylpyridines.

Furthermore, the development of cascade and multicomponent reactions will be crucial for the efficient assembly of structurally diverse 2-(pyrazol-3-yl)pyridines. researchgate.net These one-pot procedures offer significant advantages in terms of atom economy and procedural simplicity, enabling the rapid generation of libraries of complex molecules for screening and optimization. researchgate.netsemanticscholar.org The exploration of novel catalysts and reaction conditions will be key to expanding the scope and utility of these methodologies. mdpi.comuj.ac.za Researchers are also investigating the synthesis of complex polymeric architectures with high chain density, which could incorporate pyrazolylpyridine units for advanced material applications. rsc.org

Integration of Advanced Artificial Intelligence and Machine Learning in Pyrazolylpyridine Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and pyrazolylpyridine-based drug design is poised to benefit significantly from these computational tools. nih.govijirt.orgspringernature.com AI and ML algorithms can analyze vast datasets to identify novel drug targets, predict the biological activity of new compounds, and optimize their pharmacokinetic properties. dntb.gov.uaresearchgate.net

In the context of pyrazolylpyridine design, AI can be employed for:

Virtual Screening: High-throughput virtual screening using ML models can rapidly identify promising pyrazolylpyridine candidates from large chemical libraries, reducing the time and cost associated with experimental screening. nih.gov

De Novo Design: Generative AI models can design novel pyrazolylpyridine structures with desired properties, exploring a vast chemical space that may not be accessible through traditional methods. springernature.com

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models, enhanced by machine learning, can predict the biological activity and potential off-target effects of pyrazolylpyridine derivatives with greater accuracy. researchgate.netmdpi.com

Exploration of New Biological Targets and Therapeutic Areas for Pyrazolylpyridine-Based Agents

The versatile structure of 3-(1H-pyrazol-4-yl)pyridine and its derivatives has led to their investigation against a wide range of biological targets. mdpi.comnih.govresearchgate.net While significant research has focused on their role as kinase inhibitors in oncology, future explorations are set to uncover novel therapeutic applications. nih.govrsc.orgnih.govnih.govrsc.orgnih.govnih.gov

Emerging Therapeutic Areas:

Neurodegenerative Diseases: The anti-inflammatory and neuroprotective properties of some pyrazole derivatives suggest their potential in treating conditions like Alzheimer's and Parkinson's disease. mdpi.com

Infectious Diseases: Pyrazole-containing compounds have shown promise as antimicrobial and antiviral agents, and further investigation into pyrazolylpyridines for these applications is warranted. researchgate.netdntb.gov.uamdpi.com

Inflammatory Bowel Disease (IBD): A novel pyrazolyl-pyridine derivative has demonstrated therapeutic potential in experimental colitis, highlighting its anti-inflammatory and immunomodulatory properties. nih.gov

The table below summarizes some of the key biological targets and potential therapeutic areas for pyrazolylpyridine derivatives.

Biological TargetTherapeutic AreaKey Findings
Kinases (e.g., c-Met, ROS1, CDK2, VEGFR2, TBK1)OncologyPotent and selective inhibition of various kinases involved in cancer progression. nih.govrsc.orgnih.govrsc.orgnih.gov
Dihydrofolate reductase (DHFR)Infectious Diseases (Antibacterial)Pyridine-based compounds have been reported as DHFR inhibitors. researchgate.net
Various enzymes and receptorsInflammatory DiseasesDemonstrated anti-inflammatory and immunomodulatory effects in preclinical models of colitis. nih.gov

Future research will likely involve screening pyrazolylpyridine libraries against a broader range of biological targets to identify new therapeutic opportunities. researchgate.net The ability to functionalize the pyrazolylpyridine scaffold allows for the fine-tuning of activity and selectivity against specific targets. researchgate.netresearchgate.net

Expanding Applications in Emerging Fields of Catalysis and Advanced Materials Science

Beyond their therapeutic potential, pyrazolylpyridine derivatives are gaining attention for their applications in catalysis and materials science. mdpi.com The nitrogen atoms in the pyrazole and pyridine (B92270) rings can act as effective ligands for metal ions, leading to the formation of coordination complexes with interesting catalytic and material properties. uj.ac.zaresearchgate.net

Catalysis:

Protic pyrazole complexes, including those with pyridine moieties, have shown versatility in homogeneous catalysis. mdpi.com These complexes can participate in a variety of chemical transformations, such as the disproportionation of hydrazine (B178648). mdpi.com The ability to tune the electronic and steric properties of the pyrazolylpyridine ligand by modifying its substituents allows for the rational design of catalysts with specific activities and selectivities. researchgate.net

Advanced Materials:

The unique photophysical and chemical properties of metal complexes containing pyrazolylpyridine ligands make them attractive candidates for the development of advanced materials. researchgate.net These materials could find applications in:

Luminescent Devices: The tunable emission properties of these complexes could be exploited in the design of organic light-emitting diodes (OLEDs) and other luminescent materials.

Sensors: The interaction of the pyrazolylpyridine ligand with specific analytes could lead to changes in the photophysical properties of the metal complex, forming the basis for chemical sensors.

Energetic Materials: Nitrated pyrazoles have been investigated as energetic materials due to their high heat of formation and thermal stability. mdpi.com

The ongoing exploration of the coordination chemistry of pyrazolylpyridines with a variety of metals is expected to unveil new and exciting applications in these emerging fields. researchgate.netresearchgate.net

Q & A

Basic: What are the optimal synthetic routes for 3-(1H-Pyrazol-4-yl)pyridine derivatives in medicinal chemistry?

Answer:
A robust synthesis involves:

Condensation : React acetylpyridine derivatives with phenylhydrazine in ethanol under reflux to form hydrazones.

Vilsmeier–Haack Formylation : Treat hydrazones with POCl₃ and DMF to introduce aldehyde groups at the pyrazole 4-position.

Knoevenagel Condensation : React the aldehyde intermediates with malonic acid in pyridine to generate α,β-unsaturated carboxylic acids.

Amide Coupling : Use EDCI/DMAP to convert acids to acrylamide derivatives.
Yields range from 24–88%, with purity >97% confirmed by UPLC. Characterization employs HRMS, ¹H-NMR, and elemental analysis .

Advanced: How can structural contradictions in crystallographic data of this compound complexes be resolved?

Answer:

  • Single-Crystal X-ray Diffraction : Resolve ambiguities using SHELXL refinement (R factor <0.064, data-to-parameter ratio >11.8) .
  • Validation : Cross-check with IR and NMR to confirm hydrogen bonding patterns (e.g., terephthalic acid co-crystals).
  • Twinning/Disorder : Apply SHELXE for high-throughput phasing and refine with SHELXL to address lattice inconsistencies .

Basic: What spectroscopic techniques are essential for characterizing this compound derivatives?

Answer:

  • IR Spectroscopy : Identifies carbonyl (1650–1700 cm⁻¹) and amine (3300 cm⁻¹) groups.
  • ¹H-NMR : Assigns proton environments (e.g., pyrazole H-5 at δ 7.8–8.2 ppm).
  • HRMS : Confirms molecular mass (e.g., [M+H]⁺ with <5 ppm error).
  • Elemental Analysis : Validates C, H, N content (±0.4% theoretical) .

Advanced: How to design this compound-based inhibitors targeting kinase activity?

Answer:

  • Structure-Based Design : Use TrkA kinase crystal structures (PDB: 6VJO) to optimize substituents. Example: KRC-108 (IC₅₀ = 64 nM) incorporates a benzo[d]oxazol-2-yl group for hydrophobic binding .
  • In Vitro Assays : Test inhibition using ATP-coupled kinase assays (10 mM DMSO stocks, 20°C incubation) .

Advanced: What strategies address low yields in multi-step syntheses of pyrazolylpyridine intermediates?

Answer:

  • Step Optimization : For chlorination (e.g., 3-(3-chloro-4-methyl-1H-pyrazol-1-yl)pyridine), use SOCl₂ at 0°C to minimize side products.
  • Purification : Employ flash chromatography (hexane:EtOAc gradient) or recrystallization (MeOH/H₂O).
  • Monitoring : Track reactions via TLC (Rf = 0.3–0.5) and LCMS (ESI+) .

Basic: How to assess the biological activity of this compound compounds?

Answer:

  • COX Inhibition : Use colorimetric assays (e.g., ovine COX-1/COX-2, IC₅₀ values <1 µM).
  • Antimicrobial Testing : Broth dilution (MIC determination against S. aureus and C. albicans).
  • Statistical Validation : Triplicate experiments with ANOVA (p < 0.05) .

Advanced: What computational methods predict the binding affinity of this compound modulators?

Answer:

  • Molecular Docking : Use AutoDock Vina with M4 muscarinic receptor structures (PDB: 5CXV). Focus on allosteric pockets near Trp-7.36.
  • MD Simulations : GROMACS (50 ns trajectories) to assess ligand-receptor stability (RMSD <2 Å) .

Advanced: How to utilize this compound derivatives in SERS-based pathogen detection?

Answer:

  • Sensor Design : Functionalize Ag nanoparticles with 4-(1H-pyrazol-4-yl)-pyridine (PPY).
  • Detection : Raman spectroscopy (532 nm laser, 955 cm⁻¹ peak for MRSA).
  • Sensitivity : Achieve LOD <10 CFU/mL via multivariate analysis (PLS-DA) .

Basic: What safety protocols are required when handling this compound derivatives?

Answer:

  • PPE : Gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation (TCI America guidelines).
  • Disposal : Incinerate via EPA-certified facilities .

Advanced: How to analyze regioselectivity challenges in pyrazolylpyridine cyclization reactions?

Answer:

  • Kinetic Control : Low-temperature conditions (0°C) favor 1,3-diarylpyrazoles over 1,5-isomers.
  • DFT Calculations : Predict transition states (B3LYP/6-31G*) to guide solvent selection (e.g., DMF vs. THF).
  • Intermediate Trapping : Characterize hydrazone adducts via ¹³C-NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.